molecular formula C19H15N3O6S B14936737 methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate

methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B14936737
M. Wt: 413.4 g/mol
InChI Key: SOLAWKCQTQTXOT-UHFFFAOYSA-N
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Description

Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of furochromen derivatives

Chemical Reactions Analysis

Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Scientific Research Applications

Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that exhibits a range of biological activities. Its unique structural features combine elements of thiadiazole and furochromene, which confer significant pharmacological potential. This article explores the biological activities of this compound, highlighting its medicinal significance through various studies and research findings.

Structural Overview

The compound has the following structural formula:

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 370.41 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds incorporating thiadiazole moieties exhibit notable anticancer properties. For instance:

  • A study demonstrated that derivatives of thiadiazoles showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC₅₀ values for some derivatives were reported as low as 0.058 µM for T47D cells, indicating potent activity compared to standard drugs like doxorubicin .
CompoundCell LineIC₅₀ (µM)Reference
Thiadiazole Derivative 1MCF-712.8
Thiadiazole Derivative 2HeLa0.70

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies revealed that certain derivatives exhibited effective inhibition against a range of microbial strains:

  • The incorporation of the thiadiazole ring significantly enhanced the antimicrobial activity against both gram-positive and gram-negative bacteria. For example, compounds showed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that it promotes programmed cell death in cancer cells via intrinsic pathways.
  • Antioxidant Properties : The furochromene structure is known for its antioxidant capabilities, which may contribute to its overall therapeutic effects.

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A recent publication highlighted the synthesis of various thiadiazole derivatives and their evaluation against multiple cancer cell lines. The most promising compound exhibited an IC₅₀ value comparable to established chemotherapeutics .
  • Antimicrobial Evaluation : Another study reported on the antimicrobial efficacy of thiadiazoles against resistant bacterial strains, demonstrating significant potential for development into new antibiotics .

Properties

Molecular Formula

C19H15N3O6S

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 5-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C19H15N3O6S/c1-8-7-27-13-6-14-11(4-10(8)13)9(2)12(18(24)28-14)5-15(23)20-17-16(19(25)26-3)21-22-29-17/h4,6-7H,5H2,1-3H3,(H,20,23)

InChI Key

SOLAWKCQTQTXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=C(N=NS4)C(=O)OC)C

Origin of Product

United States

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